Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate
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Overview
Description
Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate is a chemical compound that belongs to the class of phosphoramidates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate typically involves the reaction of diethyl phosphoramidate with 2-[ethyl(prop-2-yn-1-yl)amino]ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as distillation or chromatography, are employed to remove any impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoramidate oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as phosphoramidate hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides are used in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Phosphoramidate oxides.
Reduction: Phosphoramidate hydrides.
Substitution: Various substituted phosphoramidates depending on the nucleophile used.
Scientific Research Applications
Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphoramidate derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-propyn-1-amine: A structurally similar compound with a propynyl group.
Diethyl phosphoramidate: A simpler phosphoramidate compound without the ethyl(prop-2-yn-1-yl)amino group.
Uniqueness
Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate is unique due to the presence of both the phosphoramidate and ethyl(prop-2-yn-1-yl)amino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
113116-70-4 |
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Molecular Formula |
C11H23N2O3P |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-N'-ethyl-N'-prop-2-ynylethane-1,2-diamine |
InChI |
InChI=1S/C11H23N2O3P/c1-5-10-13(6-2)11-9-12-17(14,15-7-3)16-8-4/h1H,6-11H2,2-4H3,(H,12,14) |
InChI Key |
HRGZSLGLUFOBTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNP(=O)(OCC)OCC)CC#C |
Origin of Product |
United States |
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